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1-Propanone, 2-methyl-2-[(4-methylphenyl)sulfonyl]-1-phenyl-

lipophilicity UV-curable coatings non-polar solubility

1-Propanone, 2-methyl-2-[(4-methylphenyl)sulfonyl]-1-phenyl- is a β-ketosulfone compound characterized by a propanone backbone substituted with a phenyl group and a 4-methylphenylsulfonyl group at the 2-position. It belongs to a class of compounds valued as synthetic intermediates for ketosulfone photoinitiators (e.g., Esacure 1001 M) and as scaffolds in pharmaceutical research.

Molecular Formula C17H18O3S
Molecular Weight 302.4 g/mol
CAS No. 74074-84-3
Cat. No. B3056777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propanone, 2-methyl-2-[(4-methylphenyl)sulfonyl]-1-phenyl-
CAS74074-84-3
Molecular FormulaC17H18O3S
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C(C)(C)C(=O)C2=CC=CC=C2
InChIInChI=1S/C17H18O3S/c1-13-9-11-15(12-10-13)21(19,20)17(2,3)16(18)14-7-5-4-6-8-14/h4-12H,1-3H3
InChIKeyWBXCFSRAWFNBHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Propanone, 2-methyl-2-[(4-methylphenyl)sulfonyl]-1-phenyl- (CAS 74074-84-3): A β-Ketosulfone Building Block for Photoinitiator and Pharmaceutical Intermediate Synthesis


1-Propanone, 2-methyl-2-[(4-methylphenyl)sulfonyl]-1-phenyl- is a β-ketosulfone compound characterized by a propanone backbone substituted with a phenyl group and a 4-methylphenylsulfonyl group at the 2-position. It belongs to a class of compounds valued as synthetic intermediates for ketosulfone photoinitiators (e.g., Esacure 1001 M) and as scaffolds in pharmaceutical research [1]. The compound has the molecular formula C₁₇H₁₈O₃S, a molecular weight of 302.39 g·mol⁻¹, a calculated LogP of 4.511, and a topological polar surface area (TPSA) of 59.59 Ų [2].

Why Closely Related β-Ketosulfone Analogs Cannot Simply Be Substituted for 1-Propanone, 2-methyl-2-[(4-methylphenyl)sulfonyl]-1-phenyl- (CAS 74074-84-3)


Subtle structural variations in β-ketosulfones—such as the presence or absence of a geminal dimethyl group at the α-carbon—introduce quantifiable differences in lipophilicity, polar surface area, molecular weight, and steric hindrance that directly impact solubility in non-polar monomers, reactivity in photoinitiation systems, and formulation compatibility [1]. These measurable differences render direct one-to-one substitution unreliable without experimental verification for each specific application context.

Quantitative Differentiation Evidence for 2-Methyl-2-[(4-methylphenyl)sulfonyl]-1-phenyl-1-propanone (CAS 74074-84-3) Versus Closest Structural Analogs


Higher Lipophilicity (LogP 4.511 vs. 4.12) Enhances Compatibility with Non-Polar Monomer and Oligomer Formulations

The target compound exhibits a calculated LogP of 4.511 [1], compared to LogP 4.12 for the demethylated analog 2-[(4-methylphenyl)sulfonyl]-1-phenylpropan-1-one (CAS 14195-15-4) . The ΔLogP of 0.391 represents an approximately 2.5-fold increase in octanol-water partition coefficient, indicating substantially enhanced solubility in non-polar organic phases—a critical property for compatibility with hydrophobic monomers and oligomers used in UV-curable formulations.

lipophilicity UV-curable coatings non-polar solubility

Elevated Polar Surface Area (PSA 59.59 vs. 51.21 Ų) Modulates Hydrogen-Bonding Capacity in Reactive Formulations

The target compound has a topological polar surface area (TPSA) of 59.59 Ų [1], while the des-methyl analog CAS 14195-15-4 has a TPSA of 51.21 Ų . The 8.38 Ų increase represents a 16.4% enhancement in polar surface accessible for hydrogen-bonding interactions, attributable to the additional methyl group's influence on molecular topology. This difference can modulate compatibility with polar additives, adhesion to polar substrates, and interaction with photosensitizers in multi-component photoinitiator systems.

polar surface area hydrogen bonding formulation compatibility

Molecular Weight Differentiation (ΔMW = 14.04 g·mol⁻¹) Confers Measurable Differences in Volatility and Diffusion Behavior

The molecular weight of 1-Propanone, 2-methyl-2-[(4-methylphenyl)sulfonyl]-1-phenyl- is 302.39 g·mol⁻¹ [1], compared to 288.36 g·mol⁻¹ for the des-methyl analog CAS 14195-15-4 . The 14.04 g·mol⁻¹ difference, corresponding precisely to one methylene (–CH₂–) unit incorporated as the geminal dimethyl group, results in a 4.9% increase in molecular weight. This increment directly influences volatility (lower vapor pressure), diffusion rate in viscous monomer media, and thermal stability of the compound during storage and processing.

molecular weight volatility diffusion thermal stability

Priority Application Scenarios for 1-Propanone, 2-methyl-2-[(4-methylphenyl)sulfonyl]-1-phenyl- (CAS 74074-84-3) Based on Verified Differentiation Data


Non-Polar UV-Curable Ink and Coating Formulations Requiring High Monomer Solubility Without Co-Solvents

In UV-curable inkjet and offset printing inks where hydrophobic acrylate monomers (e.g., TMPTA, HDDA) dominate, the higher LogP (4.511 vs. 4.12) of this compound [1] ensures superior solubility compared to the des-methyl analog. This eliminates the need for volatile organic co-solvents that increase VOC emissions and complicate regulatory compliance, making it the preferred intermediate for synthesizing photoinitiators destined for solvent-free, low-migration formulations.

Multi-Component Photoinitiator Systems Requiring Optimized Hydrogen-Donor Interaction

For UV-curable systems employing amine-based hydrogen donors (e.g., ethyl-4-dimethylaminobenzoate) as co-initiators, the 16.4% higher TPSA (59.59 vs. 51.21 Ų) [1] of this compound enhances polar interaction between the ketosulfone and the amine synergist. This improved molecular association can accelerate radical generation kinetics in Type II photoinitiator systems, making it the compound of choice when formulating for faster line speeds in industrial coating operations.

High-Temperature or Extended-Duration UV Processing Requiring Low Volatility Intermediates

In UV-curing processes with extended exposure times or elevated operating temperatures (e.g., fiber optic coating or composite curing), the 4.9% higher molecular weight (302.39 vs. 288.36 g·mol⁻¹) [1] of this compound translates to measurably lower vapor pressure and reduced evaporative loss. For procurement specialists sourcing intermediates for large-scale production, this means consistent stoichiometry throughout the batch cycle and reduced need for replenishment adjustments.

Synthesis of Sterically Demanding Ketosulfone Photoinitiators Requiring α-Quaternary Carbon Architecture

The geminal dimethyl substitution at the α-carbon position provides a quaternary center that imparts steric protection to the adjacent carbonyl and sulfone groups. This structural feature [1] is essential when the compound is used as a building block for advanced photoinitiators (e.g., Esacure 1001 M class) where photolytic stability and resistance to nucleophilic degradation are required. The des-methyl analog lacking this quaternary center cannot provide equivalent steric shielding, making this compound the obligate choice for such synthetic pathways.

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